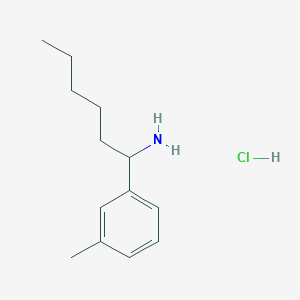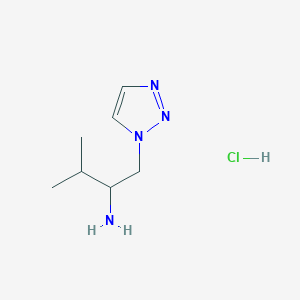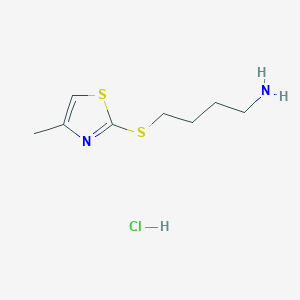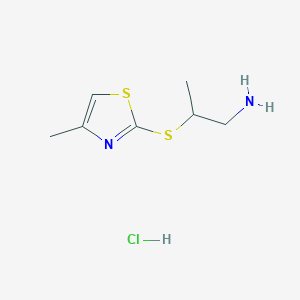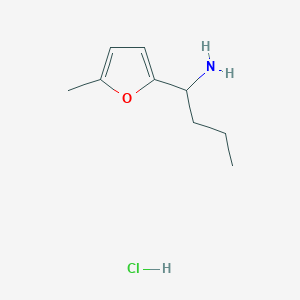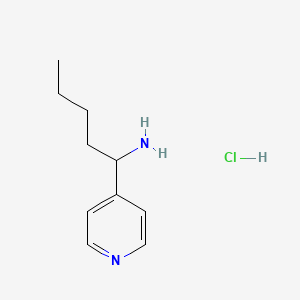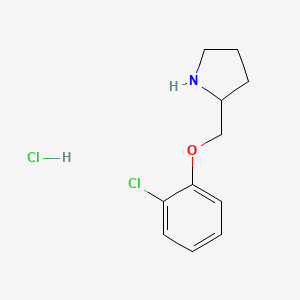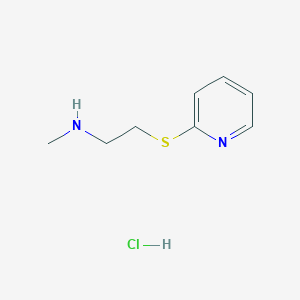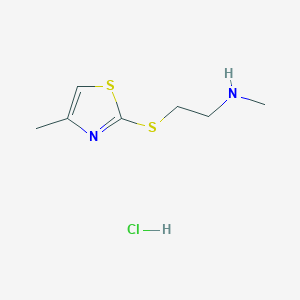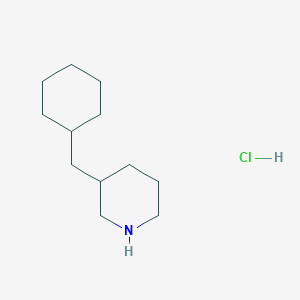
3-(Cyclohexylmethyl)piperidine hydrochloride
Übersicht
Beschreibung
3-(Cyclohexylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It has been studied for its potential therapeutic effects in various medical conditions, including pain management and addiction treatment.
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with various biological targets. For instance, some piperidine derivatives are known to interact with muscarinic receptors . .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some piperidine derivatives act as antagonists at their target sites, preventing the normal function of those targets
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their specific targets. For example, piperidine derivatives that act on muscarinic receptors can influence the cholinergic system
Result of Action
The result of the action of piperidine derivatives can vary greatly depending on their specific targets and mode of action. Some piperidine derivatives have therapeutic effects, such as treating symptoms of Parkinson’s disease
Biochemische Analyse
Molecular Mechanism
At the molecular level, 3-(Cyclohexylmethyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at certain receptors, leading to enzyme inhibition or activation. These interactions result in changes in gene expression, which ultimately influence cellular function and physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may diminish over extended periods due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of pain signals and potential reduction in addiction-related behaviors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may provide therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular functions . Threshold effects are critical in determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within target tissues . These interactions determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s efficacy in modulating cellular processes and achieving therapeutic outcomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethyl)piperidine hydrochloride typically involves the construction of the piperidine ring via cycloaddition methods. One common approach is the [3+3] cycloaddition method, which has been utilized on many occasions and is considered one of the most vital strategies for the synthesis of piperidine derivatives . Additionally, palladium and rhodium hydrogenation have been used for the approach to all isomeric (cyclo)alkylpiperidines .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and widely used in the production of various piperidine compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cyclohexylmethyl)piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium and rhodium catalysts for hydrogenation reactions . Other reagents may include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions typically yield reduced piperidine derivatives, while oxidation reactions may produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylmethyl)piperidine hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of various piperidine derivatives, which are important building blocks in medicinal chemistry . In biology, it has been studied for its potential therapeutic effects in pain management and addiction treatment. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-(Cyclohexylmethyl)piperidine hydrochloride include other piperidine derivatives such as piperidine, pyrrolidine, and piperazine . These compounds share a similar piperidine ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its specific cyclohexylmethyl substituent, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for specific therapeutic applications and research studies.
Eigenschaften
IUPAC Name |
3-(cyclohexylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIXBGHBLNXXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



